Cas no 123982-76-3 (2-(1-Aminopropyl)phenol hydrochloride)

2-(1-Aminopropyl)phenol hydrochloride is a chiral organic compound featuring a phenol group and an aminopropyl side chain, protonated as a hydrochloride salt for enhanced stability and solubility. This intermediate is valuable in pharmaceutical and fine chemical synthesis, particularly in the preparation of optically active compounds. Its structural versatility allows for further functionalization, making it useful in asymmetric synthesis and drug development. The hydrochloride form ensures improved handling and storage characteristics compared to the free base. Suitable for use under controlled conditions, it serves as a key building block in the synthesis of bioactive molecules, including potential CNS-targeting agents.
2-(1-Aminopropyl)phenol hydrochloride structure
123982-76-3 structure
Product Name:2-(1-Aminopropyl)phenol hydrochloride
CAS No:123982-76-3
MF:C9H14ClNO
MW:187.666561603546
CID:4674863
PubChem ID:138989200
Update Time:2025-06-30

2-(1-Aminopropyl)phenol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(1-aminopropyl)phenol hydrochloride
    • (S)-2-(1-Aminopropyl)phenol hydrochloride
    • NE61204
    • AK00807112
    • Z1266854970
    • 123982-76-3
    • AKOS037648646
    • YEA98276
    • 2-[(1S)-1-aminopropyl]phenol;hydrochloride
    • (S)-2-(1-Aminopropyl)phenolhydrochloride
    • 2-((1S)-1-AMINOPROPYL)PHENOL HYDROCHLORIDE
    • CS-0162102
    • BS-15047
    • (S)-2-(1-Aminopropyl)phenol HCl
    • Y14523
    • 2-(1-Aminopropyl)phenol hydrochloride
    • Inchi: 1S/C9H13NO.ClH/c1-2-8(10)7-5-3-4-6-9(7)11;/h3-6,8,11H,2,10H2,1H3;1H
    • InChI Key: VHVGYSJIMHAWAD-UHFFFAOYSA-N
    • SMILES: Cl.OC1C=CC=CC=1C(CC)N

Computed Properties

  • Exact Mass: 187.0763918g/mol
  • Monoisotopic Mass: 187.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2

2-(1-Aminopropyl)phenol hydrochloride Pricemore >>

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Additional information on 2-(1-Aminopropyl)phenol hydrochloride

Introduction to 2-(1-Aminopropyl)phenol hydrochloride (CAS No: 123982-76-3)

2-(1-Aminopropyl)phenol hydrochloride, identified by its Chemical Abstracts Service (CAS) number 123982-76-3, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This compound, characterized by its hydrochloride salt form, has garnered attention due to its versatile applications in medicinal chemistry and potential therapeutic benefits. The molecular structure of 2-(1-Aminopropyl)phenol hydrochloride consists of a phenolic moiety linked to a propylamine group, with the hydrochloride salt enhancing its solubility and reactivity in aqueous solutions. This unique configuration makes it a valuable intermediate in the synthesis of various pharmacologically active agents.

The pharmacological relevance of 2-(1-Aminopropyl)phenol hydrochloride stems from its ability to interact with multiple biological targets, making it a promising candidate for drug development. Recent studies have highlighted its potential in modulating inflammatory pathways, which are central to numerous chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and even certain types of cancer. The phenolic group in its structure is known for its antioxidant properties, which contribute to its ability to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. This is particularly relevant in the context of aging and neurodegenerative disorders, where oxidative damage plays a pivotal role.

In addition to its anti-inflammatory and antioxidant activities, 2-(1-Aminopropyl)phenol hydrochloride has shown promise in the development of antimicrobial agents. The compound's ability to disrupt bacterial cell membranes and inhibit key enzymatic pathways has been investigated in several preliminary studies. These findings suggest that it could be an effective component in formulations designed to combat multidrug-resistant bacteria, a growing concern in global healthcare. The propylamine side chain further enhances its potential by allowing for modifications that could improve bioavailability and target specificity.

The synthesis of 2-(1-Aminopropyl)phenol hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and acid-base neutralization. The phenolic precursor is typically reacted with 1-aminopropanol under controlled conditions to form the desired amine-substituted phenol. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, which is then purified through recrystallization or other separation techniques. This synthetic route is scalable and can be adapted for industrial production, ensuring a steady supply for research and commercial applications.

Recent advancements in computational chemistry have further elucidated the mechanistic aspects of 2-(1-Aminopropyl)phenol hydrochloride's interactions with biological targets. Molecular docking studies have identified specific binding pockets on proteins associated with inflammation and infection pathways, providing insights into how this compound exerts its therapeutic effects. These computational models have been validated through experimental assays, reinforcing the reliability of virtual screening approaches in drug discovery. Such integrative methods are accelerating the identification of lead compounds like 2-(1-Aminopropyl)phenol hydrochloride for further development.

The safety profile of 2-(1-Aminopropyl)phenol hydrochloride has been assessed through preclinical toxicology studies, which indicate that it exhibits low toxicity at moderate doses. However, as with any pharmacological agent, careful consideration must be given to dosing regimens and potential side effects during clinical trials. The compound's stability under various storage conditions has also been evaluated, ensuring that it remains effective over prolonged periods when used in research or therapeutic settings.

The future prospects for 2-(1-Aminopropyl)phenol hydrochloride are promising, with ongoing research exploring its potential in combination therapies and personalized medicine approaches. Its multifaceted biological activities make it a versatile tool for addressing complex diseases that require multifaceted interventions. As our understanding of disease mechanisms continues to evolve, compounds like 2-(1-Aminopropyl)phenol hydrochloride are likely to play an increasingly important role in modern medicine.

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